Rilpivirine-d6 (hydrochloride)
Description
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers. metsol.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are chemically identical to their more common counterparts but have a slightly greater mass due to extra neutrons. metsol.com This property makes them invaluable tools in pharmaceutical research for tracking the metabolic and pharmacokinetic pathways of drugs. iris-biotech.demusechem.com
Structure
2D Structure
Properties
Molecular Formula |
C22H19ClN6 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride |
InChI |
InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;/i1D3,2D3; |
InChI Key |
KZVVGZKAVZUACK-QHNUCIEHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies of Rilpivirine D6 Hydrochloride
Methodologies for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds
The introduction of deuterium into pharmaceutical compounds is a key technique in drug development and research. musechem.com Several methods are employed to achieve this, each with its own advantages and applications.
A primary method is hydrogen-deuterium exchange (H/D exchange) , where hydrogen atoms in a molecule are swapped for deuterium atoms. researchgate.net This can be achieved through various means, including acid- or base-catalyzed reactions or through the use of metal catalysts. mdpi.com For instance, iridium-based catalysts have demonstrated high efficiency in facilitating hydrogen isotope exchange (HIE) reactions, allowing for selective and efficient labeling of complex molecules. musechem.com Another approach involves the use of deuterated reagents and solvents. simsonpharma.com Chemicals such as deuterium oxide (D2O) and deuterated solvents like deuterated chloroform (B151607) (CDCl3) can serve as the deuterium source in synthetic reactions. simsonpharma.com
Metal-catalyzed hydrogenation using deuterated hydrogen gas (D2) is another effective technique for introducing deuterium into molecules, particularly at sites of unsaturation. simsonpharma.com Furthermore, the synthesis can start from deuterated precursors , where the starting materials already contain deuterium atoms. simsonpharma.com This method is particularly useful for introducing deuterium at specific positions within the molecule. simsonpharma.com More complex reactions can utilize deuterium-labeled organometallic complexes to study reaction mechanisms. simsonpharma.com Finally, enzymatic synthesis offers a highly selective method for incorporating deuterium into specific sites of organic molecules. simsonpharma.com
Specific Synthetic Routes for Rilpivirine-d6 (B584787)
The synthesis of Rilpivirine (B1684574) itself is a multi-step process. nih.gov A common route involves the reaction of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616). nih.gov
To produce Rilpivirine-d6, deuterium is typically incorporated into the two methyl groups on the phenyl ring. A plausible synthetic strategy would involve starting with a deuterated precursor for the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile moiety. This could be achieved by using a deuterated version of 2,6-dimethylaniline (B139824) as a starting material and carrying it through the necessary synthetic steps to form the acrylonitrile (B1666552) derivative. The subsequent reaction with the non-deuterated 4-((4-chloropyrimidin-2-yl)amino)benzonitrile fragment would then yield the final Rilpivirine-d6 molecule. The final step would involve the formation of the hydrochloride salt. google.com
Characterization of Isotopic Enrichment and Purity
Once synthesized, it is crucial to characterize the isotopic enrichment and purity of Rilpivirine-d6 (hydrochloride). This ensures that the desired level of deuteration has been achieved and that the compound is free from significant impurities.
High-Performance Liquid Chromatography (HPLC) is a standard technique used to assess the chemical purity of the compound, with a purity of greater than 95% being a common benchmark. sussex-research.comgoogleapis.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the molecule and determining the positions of the deuterium labels. rsc.org By comparing the 1H NMR spectrum of Rilpivirine-d6 with that of its non-deuterated counterpart, the absence of signals corresponding to the deuterated positions confirms successful labeling. mdpi.com
Mass spectrometry (MS) is employed to determine the isotopic enrichment. musechem.comrsc.org High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the quantification of the different isotopologues (molecules that differ only in their isotopic composition). ccspublishing.org.cn
The percentage of isotopic enrichment is a critical parameter. For Rilpivirine-d6, the goal is to have a high percentage of the molecules containing six deuterium atoms. A typical specification for isotopic enrichment is greater than 95%. sussex-research.com
Isotopic Distribution Analysis within Rilpivirine-d6 (hydrochloride)
Isotopic distribution analysis provides a detailed picture of the different isotopologues present in the Rilpivirine-d6 sample. This analysis is typically performed using mass spectrometry. epj-conferences.org
The mass spectrum will show a series of peaks corresponding to molecules with varying numbers of deuterium atoms. For an ideal Rilpivirine-d6 sample, the most abundant peak would correspond to the molecule containing exactly six deuterium atoms (d6). However, due to the nature of the synthesis and the presence of natural isotopes like Carbon-13, a distribution of isotopologues is expected. epj-conferences.org
The analysis involves integrating the area under each peak in the mass spectrum. epj-conferences.org After correcting for the natural abundance of other isotopes (e.g., 13C), the relative abundance of each deuterated species (d0, d1, d2, etc.) can be calculated. epj-conferences.orgresearchgate.net This data is crucial for accurately using Rilpivirine-d6 as an internal standard in quantitative analyses, as it allows for corrections to be made for any isotopic impurities. nih.gov
Table 1: Methodologies for Deuterium Incorporation
| Methodology | Description |
|---|---|
| Hydrogen-Deuterium Exchange (H/D Exchange) | Swapping of hydrogen atoms with deuterium atoms, often catalyzed by acids, bases, or metals. researchgate.netmdpi.com |
| Use of Deuterated Reagents/Solvents | Employment of deuterium-containing chemicals like D2O or deuterated solvents as the deuterium source. simsonpharma.com |
| Metal-Catalyzed Hydrogenation | Introduction of deuterium across double or triple bonds using D2 gas and a metal catalyst. simsonpharma.com |
| Synthesis from Deuterated Precursors | Starting the synthesis with materials that already contain deuterium at specific positions. simsonpharma.com |
| Deuterium-Labeled Organometallic Complexes | Use of organometallic compounds containing deuterium for specialized reactions. simsonpharma.com |
| Enzymatic Synthesis | Highly selective incorporation of deuterium using enzymes. simsonpharma.com |
Table 2: Characterization Techniques for Rilpivirine-d6 (hydrochloride)
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the compound. sussex-research.comgoogleapis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure and the location of the deuterium labels. rsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Measures the precise mass-to-charge ratio to determine isotopic enrichment and distribution. rsc.orgccspublishing.org.cn |
Advanced Analytical Applications of Rilpivirine D6 Hydrochloride
Quantification in Complex Biological Matrices using Mass Spectrometry
Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for quantifying drugs in biological fluids due to its superior sensitivity and specificity. Rilpivirine-d6 (B584787) (hydrochloride) is intended for this purpose, enabling precise measurements through techniques like stable isotope dilution. caymanchem.combiomol.comcphi-online.com
LC-MS/MS is the most prominently documented method for the quantification of rilpivirine (B1684574), with Rilpivirine-d6 frequently employed as the internal standard. nih.gov These methods are characterized by their robustness, sensitivity, and applicability to various biological samples, including plasma, serum, and tissues. nih.govnih.govnih.gov
A simple and rapid stable isotope dilution LC-MS/MS method has been successfully developed for quantifying rilpivirine in human plasma. nih.gov In one such method, rilpivirine and its internal standard, Rilpivirine-d6, were extracted from just 50 μL of plasma using a liquid-liquid extraction (LLE) procedure with a methyl-tert-butyl ether and diethyl ether mixture. nih.gov Chromatographic separation was achieved on a Gemini C18 column with a very short run time of 2.2 minutes. nih.gov The mass spectrometer, operating in positive ionization mode, monitored the precursor to product ion transitions of m/z 367.1 → 128.0 for rilpivirine and m/z 373.2 → 134.2 for Rilpivirine-d6. nih.gov This assay demonstrated excellent linearity over a concentration range of 0.5 to 200 ng/mL. nih.gov
Another validated LC-MS/MS method was developed for the simultaneous quantification of rilpivirine and other antiretroviral drugs in mouse biological matrices. nih.govnih.gov This method utilized solid-phase extraction (SPE) for sample cleanup and an isocratic chromatographic separation with a total run time of six minutes. nih.govnih.gov The validated concentration range for rilpivirine in this multi-analyte assay was 5 to 2000 ng/mL, with a correlation coefficient (r²) greater than 0.9976. nih.govnih.gov
Furthermore, a robust LC-MS/MS method was established for measuring rilpivirine in human plasma, cervicovaginal fluid, rectal fluid, and mucosal tissues. nih.gov This study used a stable isotope-labeled internal standard ((13)C-d4-RPV) and validated the assay over a concentration range of 0.5–400 ng/ml, meeting FDA bioanalytical guidelines for precision and accuracy. nih.gov
Table 1: Examples of Validated LC-MS/MS Methodologies for Rilpivirine Quantification
| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Mouse Matrices) nih.govnih.gov | Method 3 (Human Plasma, Biofluids, Tissues) nih.gov |
| Internal Standard | Rilpivirine-d6 | Not specified, but a multi-analyte assay | (13)C-d4-RPV |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation / LLE |
| Chromatography | Gemini C18 (150 × 4.6 mm, 5 µm) | Restek Pinnacle DB BiPh (50mm × 2.1mm, 5 μm) | Not specified |
| Run Time | 2.2 minutes | 6.0 minutes | Not specified |
| Linearity Range | 0.5–200 ng/mL | 5–2000 ng/mL | 0.5–400 ng/mL |
| Mass Transitions (Analyte) | m/z 367.1 → 128.0 | Not specified | Not specified |
| Mass Transitions (IS) | m/z 373.2 → 134.2 | Not specified | Not specified |
While Rilpivirine-d6 (hydrochloride) is specified as being suitable for use as an internal standard in both GC-MS and LC-MS, published research predominantly focuses on its application in LC-MS/MS methodologies. caymanchem.combiomol.comlabchem.com.my The physicochemical properties of rilpivirine, a relatively large and non-volatile molecule, make it more amenable to LC-MS analysis. GC-MS typically requires derivatization to increase the volatility of such compounds, a step that can be avoided with LC-MS. As such, specific, detailed applications of Rilpivirine-d6 in GC-MS assays are not widely documented in the scientific literature.
The Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique for precise quantification and is considered the method of choice for targeted mass spectrometry. tum.deresearchgate.net The fundamental principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, Rilpivirine-d6—to the unknown sample at the very beginning of the analytical process. tum.de
This isotopically labeled compound serves as an ideal internal standard because it is chemically and physically almost identical to the unlabeled analyte. researchgate.net Consequently, it behaves in the same manner during every step of the procedure, including extraction, derivatization (if any), and chromatographic separation. nih.gov Any loss of the target analyte during sample preparation is mirrored by a proportional loss of the isotope-labeled internal standard. tum.denih.gov
Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate, but on the ratio of the signal from the analyte to the signal from the stable isotope-labeled internal standard. tum.de This ratio remains constant despite variations in sample volume or recovery, allowing for highly accurate and precise determination of the analyte's concentration in the original sample. nih.govwiley.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Role as an Internal Standard in Bioanalytical Assays
The primary role of Rilpivirine-d6 is to serve as an internal standard (IS) in bioanalytical assays. caymanchem.comamazonaws.com Its use is crucial for overcoming the inherent variability and challenges associated with analyzing complex biological samples. clearsynth.com
Matrix effects are a significant challenge in quantitative LC-MS/MS analysis, especially with complex biological samples like plasma or tissue homogenates. oup.com These effects arise from co-eluting endogenous components of the matrix that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.govoup.com This phenomenon can cause under- or over-estimation of the analyte concentration, compromising the accuracy of the results. nih.gov
A deuterated internal standard like Rilpivirine-d6 is the ideal tool to compensate for these matrix effects. clearsynth.com Because it shares nearly identical physicochemical properties with the unlabeled rilpivirine, it co-elutes from the liquid chromatography column at virtually the same time. scispace.com As a result, both the analyte and the internal standard are subjected to the exact same matrix-induced ionization suppression or enhancement. nih.govclearsynth.com
By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized or cancelled out. clearsynth.com A study quantifying rilpivirine in human plasma using Rilpivirine-d6 as the IS found that the IS-normalized matrix factors were between 0.98 and 1.02, demonstrating a near-perfect correction for matrix effects and ensuring the data's integrity. nih.gov
The use of Rilpivirine-d6 as an internal standard in a stable isotope dilution assay has a profound positive impact on both the precision and accuracy of rilpivirine quantification. clearsynth.comresearchgate.net
Precision , or the reproducibility of a measurement, is greatly enhanced because the internal standard corrects for procedural variations that can occur during the analytical workflow. clearsynth.com This includes inconsistencies in sample preparation, extraction recovery, and injection volume. clearsynth.commonadlabtech.com Since quantification is based on the analyte-to-IS ratio, random errors that affect both compounds equally are nullified, leading to lower coefficients of variation (%CV) in quality control samples. scispace.com Studies have consistently reported that methods using Rilpivirine-d6 or similar labeled standards meet the stringent precision requirements of regulatory bodies, with intra- and inter-run assay precision falling well within acceptable limits. nih.govnih.govnih.gov
Accuracy , or the closeness of a measurement to the true value, is also significantly improved. clearsynth.commusechem.com By compensating for both physical sample loss during processing and signal variability from matrix effects, the deuterated internal standard ensures that the final calculated concentration is a true and accurate representation of the analyte's concentration in the original sample. nih.gov The validation of LC-MS/MS methods using Rilpivirine-d6 has repeatedly demonstrated high accuracy, with results showing minimal deviation from nominal concentrations. nih.govresearchgate.netalliedacademies.org
Benefits of Deuterated Internal Standards in Reducing Matrix Effects
Application in Pharmaceutical Impurity Profiling and Quantification
The hydrochloride salt of deuterated Rilpivirine, Rilpivirine-d6, serves as a critical analytical tool in the pharmaceutical industry. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of Rilpivirine in various biological matrices and pharmaceutical formulations. researchgate.netcphi-online.comcaymanchem.com This is most commonly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of mass spectrometry. nih.govnih.gov
Use in Quality Control (QC) and Analytical Method Validation (AMV)
Rilpivirine-d6 (hydrochloride) is instrumental in the quality control (QC) and analytical method validation (AMV) of Rilpivirine. nih.govnih.gov Its use as an internal standard helps to ensure the accuracy, precision, and reliability of analytical methods developed for the quantification of Rilpivirine in both research and manufacturing settings.
During analytical method validation, a series of experiments are conducted to demonstrate that the method is suitable for its intended purpose. The inclusion of Rilpivirine-d6 as an internal standard is crucial for assessing several key validation parameters.
A study by Shah, et al. (2015) details the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rilpivirine in human plasma, using Rilpivirine-d6 as the internal standard. The results of this study highlight the utility of the deuterated compound in ensuring method robustness. nih.gov
Linearity: The method demonstrated excellent linearity over a concentration range of 0.5 to 200 ng/mL. nih.gov The use of a fixed concentration of the internal standard allows for the accurate construction of a calibration curve, against which unknown sample concentrations can be determined.
Precision and Accuracy: The precision and accuracy of the method were assessed at multiple quality control (QC) concentrations. The results, summarized in the table below, show that the method is both precise (low coefficient of variation, % CV) and accurate (close to 100%). nih.gov
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 | 4.2 | 102.4 | 3.8 | 101.8 |
| Low Quality Control (LQC) | 1.5 | 3.1 | 101.1 | 2.9 | 100.5 |
| Medium Quality Control (MQC) | 100 | 2.5 | 99.2 | 2.1 | 99.8 |
| High Quality Control (HQC) | 160 | 2.8 | 98.8 | 2.4 | 99.4 |
Stability: The stability of Rilpivirine in plasma was evaluated under various conditions, with Rilpivirine-d6 used to ensure accurate quantification after storage. The data below indicates that Rilpivirine is stable under the tested conditions. nih.gov
| Stability Condition | Duration | Temperature | Mean Stability (%) |
|---|---|---|---|
| Bench Top | ~6 hours | Room Temperature | 98.5 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | 99.1 |
| Wet Extract | ~48 hours | 2-8°C | 101.2 |
| Long-Term | 30 days | -70°C | 97.9 |
In routine quality control, Rilpivirine-d6 is added to samples before processing. This allows for the monitoring of the entire analytical procedure, including extraction efficiency and instrument performance. Any variability in the sample preparation or analysis will affect both the analyte and the internal standard similarly, thus the ratio of their responses remains constant, leading to reliable and reproducible results. nih.gov
Application in in Vitro Drug Metabolism Studies
Elucidation of Metabolic Pathways and Metabolite Identification
The structural similarity of Rilpivirine-d6 (B584787) to the parent drug, with the key difference being the presence of deuterium (B1214612) atoms, makes it an invaluable tool for tracking biotransformation.
Deuterated compounds like Rilpivirine-d6 are fundamental in drug metabolism studies. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties or biological behavior. This mass difference allows for clear differentiation between the deuterated standard and the non-deuterated drug and its metabolites using mass spectrometry. This technique, known as isotopic tracing, enables precise quantification and tracking of the metabolic fate of a drug in complex biological systems. The use of a deuterated analog helps to overcome matrix effects and provides more accurate and reliable data in pharmacokinetic analyses.
The metabolism of Rilpivirine (B1684574) has been shown to proceed through both Phase I oxidative pathways and Phase II conjugation reactions. nih.govresearchgate.netwikipedia.org In vitro studies using human liver microsomes have identified several key metabolites. nih.govresearchgate.net
Phase I metabolism is primarily catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. nih.govdrugbank.com Mass spectral analysis has identified mono- and dioxygenated metabolites resulting from the oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of Rilpivirine. nih.govresearchgate.net
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to facilitate excretion. For Rilpivirine, this includes the formation of glucuronide conjugates. nih.govresearchgate.net Specific metabolites identified include an N-linked Rilpivirine glucuronide and O-linked glucuronides of its hydroxylated metabolites. nih.gov The use of Rilpivirine-d6 in such studies would result in a characteristic mass shift in the detected metabolites, confirming their origin from the parent drug and aiding in their structural elucidation. sciex.com
Furthermore, isotopic tracing is a crucial technique for identifying transient, reactive metabolites by trapping them with agents like glutathione (B108866). While specific glutathione conjugates of Rilpivirine are not extensively documented in available literature, this method is standard for detecting the formation of reactive species that could be linked to drug-induced toxicities. ijpras.compharmaron.com
Use of Deuterated Analogs to Track Biotransformation
Enzyme Kinetics and Cytochrome P450 (CYP) Inhibition Studies In Vitro
Rilpivirine-d6 is instrumental in studies assessing the kinetics of the enzymes that metabolize Rilpivirine and the potential for the drug to inhibit these enzymes.
In vitro studies have established that Rilpivirine is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. nih.govwikipedia.orgdrugbank.comnih.govnih.gov CYP3A5 also contributes to its oxidative metabolism. nih.govresearchgate.netnih.gov Beyond being a substrate, Rilpivirine has been shown to be an inhibitor of several CYP isoenzymes in vitro. Studies have demonstrated its inhibitory potential against CYP3A4, CYP2C19, and CYP2B6. nih.govnih.gov The inhibitory effects on other enzymes such as CYP2C9 have also been investigated. pmda.go.jp At the therapeutic dose, however, Rilpivirine is not expected to have a clinically significant effect on the exposure of drugs metabolized by CYP enzymes. amazonaws.comhiv-druginteractions.orghiv-druginteractions.org
Quantitative in vitro studies have determined the inhibitory potency of Rilpivirine against various CYP enzymes, expressed as IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (inhibition constant) values. These values are crucial for predicting the likelihood of drug-drug interactions. For instance, Rilpivirine was found to inhibit CYP3A4, CYP2C19, and CYP2B6 with IC50 values of 1.3 µM, 2.7 µM, and 4.2 µM, respectively. nih.gov Other studies have reported similar findings, confirming Rilpivirine's role as an inhibitor of these key drug-metabolizing enzymes in a laboratory setting. tandfonline.comoup.com
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Rilpivirine
| Enzyme | Inhibition Value (µM) | Value Type | Source |
|---|---|---|---|
| CYP3A4 | 1.3 | IC50 | nih.gov |
| CYP2C19 | 2.7 | IC50 | nih.gov |
| CYP2B6 | 4.2 | IC50 | nih.gov |
| CYP2C9 | 1.7 | Ki | pmda.go.jp |
| CYP2C8 | 10 | Ki | pmda.go.jp |
Assessment of CYP3A4, CYP2C19, CYP2B6, and Other Isoenzymes
Investigation of Drug Transporter Interactions In Vitro
In addition to metabolizing enzymes, Rilpivirine's interaction with drug transporters has been evaluated in vitro to understand its absorption, distribution, and potential to cause transporter-mediated drug interactions. Studies have shown that Rilpivirine inhibits several key drug transporters. researchgate.netasm.org
Specifically, Rilpivirine has been identified as an inhibitor of the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govasm.org It also inhibits uptake transporters, including Organic Anion Transporting Polypeptide (OATP) 1B1 and OATP1B3, as well as Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Proteins (MATE1 and MATE-2K). nih.govnih.govpmda.go.jpasm.orgnih.gov Research indicates that Rilpivirine inhibits the functionality of SLC22A1 and SLC22A2 transporters. nih.govnih.gov Despite these in vitro findings, one clinical study showed that oral Rilpivirine did not significantly affect the pharmacokinetics of the P-gp substrate digoxin. amazonaws.com
Table 2: In Vitro Inhibition of Drug Transporters by Rilpivirine
| Transporter | Inhibition Value (µM) | Value Type | Source |
|---|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | 13.1 | IC50 | nih.gov |
| P-glycoprotein (P-gp/ABCB1) | 4.48 | IC50 | nih.gov |
| BCRP (ABCG2) | 1.5 | IC50 | nih.gov |
| OATP1B1 | 4.1 | IC50 | nih.gov |
| OATP1B3 | 6.1 | IC50 | nih.gov |
| SLC22A1 (OCT1) | 28.5 | IC50 | nih.gov |
| SLC22A2 (OCT2) | 5.13 | IC50 | nih.gov |
| OCT2 | 5.46 | IC50 | pmda.go.jp |
| MATE-1 | 7.51 | IC50 | pmda.go.jp |
| MATE-2K | <0.05 | IC50 | pmda.go.jp |
P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATP)
Research into the drug interaction profile of Rilpivirine has extensively utilized in vitro systems to determine its relationship with crucial efflux and uptake transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Anion Transporting Polypeptides (OATP1B1/SLCO1B1 and OATP1B3/SLCO1B3). nih.govnih.gov The accurate quantification of Rilpivirine in these assays, facilitated by Rilpivirine-d6, has been essential for determining inhibitory concentrations and substrate status.
Studies have demonstrated that Rilpivirine is an inhibitor of these transporters. nih.govresearchgate.net In assays using cell lines that overexpress these specific transporters, Rilpivirine was shown to inhibit their function, with specific 50% inhibitory concentrations (IC50) being determined. For instance, Rilpivirine inhibited P-gp-mediated transport with an IC50 value of approximately 4.48 µM to 13.1 µM. nih.govnih.gov It was found to be a particularly potent inhibitor of BCRP, with a reported IC50 of 1.5 µM. nih.gov The compound also demonstrated inhibitory activity against the hepatic uptake transporters OATP1B1 and OATP1B3, with IC50 values of 4.1 µM and 6.1 µM, respectively. nih.gov
| Transporter | Interaction Type | IC50 (μM) | Substrate Status | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp, ABCB1) | Inhibitor | 4.48 - 13.1 | No | nih.govnih.gov |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | Inhibitor | 1.5 | No | nih.gov |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1) | Inhibitor | 4.1 | No | nih.govnih.gov |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3, SLCO1B3) | Inhibitor | 6.1 | No | nih.govnih.gov |
Modulation of Expression and Function of Drug Transporters
Beyond direct inhibition, Rilpivirine-d6 has facilitated studies investigating the potential of Rilpivirine to modulate the genetic expression of drug transporters. Such modulation can lead to more complex and long-term drug-drug interactions. Using human colon adenocarcinoma cells (LS180), which are a model for studying the induction of drug-metabolizing enzymes and transporters, researchers have quantified changes in messenger RNA (mRNA) levels following exposure to Rilpivirine. nih.gov
These quantitative real-time RT-PCR experiments, which benefit from the analytical precision afforded by stable isotope-labeled standards like Rilpivirine-d6 for measuring the parent compound's concentration, revealed that Rilpivirine is an inducer of the ABCB1 gene, which encodes P-gp. nih.gov This induction was linked to Rilpivirine's activity as an activator of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of various drug-metabolizing enzymes and transporters. nih.gov In contrast, the same study showed that Rilpivirine did not induce the mRNA expression of ABCG2 (the gene for BCRP) or OATP1B1 in this cell model. nih.gov
| Gene (Transporter) | Effect of Rilpivirine | Cell Model | Reference |
|---|---|---|---|
| ABCB1 (P-gp) | Induction of mRNA expression | LS180 | nih.gov |
| ABCG2 (BCRP) | No induction of mRNA expression | LS180 | nih.gov |
| OATP1B1 (SLCO1B1) | No induction of mRNA expression | LS180 | nih.gov |
Methodological Validation and Quality Assurance
Regulatory Guidelines for Bioanalytical Method Validation (e.g., ICH, FDA)
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for bioanalytical method validation. ich.orgfederalregister.gov The ICH M10 guideline, which has been adopted by the FDA and other regulatory agencies, offers a harmonized approach to ensure the quality and consistency of bioanalytical data supporting drug applications. outsourcedpharma.comwho.intregulations.goveuropa.eu
These guidelines mandate that bioanalytical methods used in nonclinical and clinical studies are well-characterized and validated to yield reliable data for regulatory decisions. ich.orgfederalregister.govnalam.ca The validation process must demonstrate that the method is suitable for its intended purpose, covering aspects from method development to the analysis of study samples. ich.orgeuropa.eu For chromatographic methods, a full validation should be performed when establishing a new method, and it includes the evaluation of selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability. nalam.cafda.gov
The guidelines emphasize that the matrix used during validation should be the same as that of the study samples, including any anticoagulants or additives. ich.orgfda.gov Adherence to these principles is essential for the global development and approval of pharmaceutical products. ich.orgregulations.gov
Validation Parameters Relevant to Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like Rilpivirine-d6 (B584787) is considered the best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. kcasbio.comaptochem.com A deuterated internal standard is expected to have identical extraction recovery, chromatographic retention time, and ionization response as the analyte, which helps to correct for variability during sample processing and analysis. aptochem.com
Specificity and selectivity are critical parameters in bioanalytical method validation. They ensure that the method can accurately measure the analyte of interest without interference from other components in the biological matrix, such as metabolites, impurities, or concomitant medications. outsourcedpharma.comeuropa.eu
In the context of Rilpivirine-d6, the method must be able to distinguish between rilpivirine (B1684574) and its deuterated internal standard, as well as any endogenous compounds in the plasma. researchgate.netnih.gov For LC-MS/MS methods, this is typically achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, the transition for rilpivirine has been monitored at m/z 367.1 → 128.0, while the transition for Rilpivirine-d6 is monitored at m/z 373.2 → 134.2. researchgate.net Another study chose m/z 224 as the quantifier ion for rilpivirine and m/z 230 for Rilpivirine-d6. nih.gov
Regulatory guidelines state that the response from interfering components should not be more than 20% of the analyte response at the lower limit of quantification (LLOQ) and not more than 5% of the internal standard response. nalam.caeuropa.eu
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed to demonstrate this relationship. outsourcedpharma.comeuropa.eu
For the quantification of rilpivirine using Rilpivirine-d6 as an internal standard, linearity has been established over various concentration ranges. One study demonstrated linearity in the range of 0.5–200 ng/mL in human plasma. researchgate.net Another study reported a linear range of 5 to 2000 ng/mL for rilpivirine. nih.gov The calibration curve is typically prepared by spiking a blank biological matrix with known concentrations of the analyte. au.dk According to FDA guidelines, a calibration curve should consist of a blank sample, a zero sample (with internal standard), and six to eight non-zero standards. au.dk
The following table summarizes the linearity data from a validation study of rilpivirine in human plasma:
| Parameter | Value |
| Calibration Curve Range | 0.5–200 ng/mL |
| Regression Equation | y = 0.0143x + 0.0021 |
| Correlation Coefficient (r²) | >0.99 |
| Data from a study on the estimation of rilpivirine in human plasma. researchgate.net |
Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements. au.dkoutsourcedpharma.com Both are assessed at multiple concentration levels within a single run (intra-day) and across different runs on different days (inter-day). au.dkamazonaws.com
For bioanalytical methods, the mean accuracy should generally be within ±15% of the nominal concentration, and the precision, expressed as the coefficient of variation (CV), should not exceed 15%. europa.eu At the LLOQ, these acceptance criteria are often relaxed to ±20% for accuracy and ≤20% for precision. europa.eupharmoutsource.com
In a study validating a method for rilpivirine with Rilpivirine-d6, the intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations. The results demonstrated that the method was both accurate and precise.
Intra-day and Inter-day Accuracy and Precision for Rilpivirine Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 4.2 | 102.4 | 5.1 | 101.8 |
| Low | 1.5 | 3.1 | 98.7 | 3.9 | 99.3 |
| Medium | 80 | 2.5 | 101.5 | 3.2 | 100.9 |
| High | 160 | 2.1 | 99.8 | 2.8 | 100.4 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data adapted from a reliable LC-MS/MS assay for rilpivirine. researchgate.net
Extraction recovery is a measure of the efficiency of the extraction procedure in recovering the analyte from the biological matrix. While 100% recovery is not required, it should be consistent and reproducible for both the analyte and the internal standard. researchgate.netpharmoutsource.com
In a liquid-liquid extraction method for rilpivirine and Rilpivirine-d6 from human plasma, the mean extraction recovery was found to be high and consistent. The use of a deuterated internal standard like Rilpivirine-d6 helps to compensate for any variability in the extraction process, as it is expected to have similar recovery to the unlabeled analyte. researchgate.net
Extraction Recovery of Rilpivirine and Rilpivirine-d6
| Compound | Mean Extraction Recovery (%) |
|---|---|
| Rilpivirine | 94.9 |
| Rilpivirine-d6 (IS) | 99.9 |
Data from a study using liquid-liquid extraction from human plasma. researchgate.net
Another study reported a mean extraction recovery of 63.1% for rilpivirine. nih.gov
Matrix effect is the alteration of analyte response due to the presence of co-eluting, undetected components in the sample matrix. nalam.ca This can lead to ion suppression or enhancement in mass spectrometry-based assays. kcasbio.com The use of a co-eluting stable isotope-labeled internal standard like Rilpivirine-d6 is the most effective way to normalize and correct for these matrix effects. kcasbio.comchromatographyonline.com
The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The internal standard-normalized matrix factor is then calculated to assess the extent of the matrix effect. researchgate.net A value close to 1 indicates minimal matrix effect. afjbs.com In a study using Rilpivirine-d6, the IS-normalized matrix factors for rilpivirine were found to be between 0.98 and 1.02, indicating that the matrix effect was negligible and effectively compensated for by the internal standard. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Rilpivirine |
| Rilpivirine-d6 hydrochloride |
| Cabotegravir |
| Lamivudine |
| Abcavir |
| Tenofovir |
| Emtricitabine |
| Elvitegravir |
| Dolutegravir |
Stability of Analyte and Internal Standard in Solution and Matrix
The stability of both the analyte (rilpivirine) and the internal standard (rilpivirine-d6) is a cornerstone of bioanalytical method validation. It ensures that the concentration of the analyte and the internal standard remains unchanged from the point of sample collection to the final analysis. Stability is assessed under various conditions that mimic sample handling and storage.
Stock Solution Stability: The integrity of stock solutions is paramount as they are the foundation for calibration curves and quality control samples. Rilpivirine-d6 hydrochloride is supplied as a solid and is typically stored at -20°C, where it is stable for at least four years. caymanchem.com Stock solutions are generally prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). caymanchem.comcaymanchem.com Studies have demonstrated that stock solutions of similar deuterated internal standards, when stored at -80°C, remain stable. biorxiv.org
Freeze-Thaw Stability: Biological samples, such as plasma, often undergo multiple freeze-thaw cycles before analysis. Validation studies for rilpivirine assays using rilpivirine-d6 have demonstrated the stability of the analyte through these cycles. For instance, in one study, rilpivirine in spiked plasma samples was found to be stable after multiple freeze-thaw cycles. nih.govresearchgate.net This indicates that the integrity of the sample is maintained even with repeated freezing and thawing.
Short-Term and Long-Term Stability: Short-term stability, often referred to as bench-top stability, assesses the stability of the analyte and internal standard in the matrix at room temperature for a period reflecting the sample processing time. Long-term stability evaluates their integrity under frozen storage conditions over an extended period. In a bioequivalence study, the bench-top and long-term stability of rilpivirine in spiked plasma samples were thoroughly examined and confirmed. nih.gov
Autosampler and Wet Extract Stability: The stability of processed samples in the autosampler is crucial, especially for large batch analyses. For a similar analytical method, plasma extracts stored in an autosampler at 15°C for three days showed acceptable deviation, confirming extract stability. biorxiv.org Additionally, the stability of the wet extract, which is the processed sample prior to injection, has also been established in validation studies for rilpivirine. nih.gov
The following table summarizes the stability findings for rilpivirine and its deuterated internal standard from various studies.
| Stability Parameter | Matrix/Solvent | Conditions | Outcome | Reference |
| Long-Term Storage (Solid) | Solid | -20°C | Stable for ≥ 4 years | caymanchem.com |
| Freeze-Thaw Stability | Human Plasma | Multiple cycles | Stable | nih.govresearchgate.net |
| Bench-Top Stability | Human Plasma | Room Temperature | Stable | nih.gov |
| Long-Term Stability | Human Plasma | Frozen | Stable | nih.gov |
| Wet Extract Stability | Human Plasma | Post-extraction | Stable | nih.gov |
| Autosampler Stability | Plasma Extract | 15°C for 3 days | Stable | biorxiv.org |
Considerations for Deuterium (B1214612) Isotope Effects in Analytical Systems
The use of stable isotope-labeled internal standards, such as rilpivirine-d6, is the gold standard in quantitative mass spectrometry. medchemexpress.com This is because they share very similar physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization efficiency, thus correcting for matrix effects and variability in extraction. nih.gov However, the introduction of deuterium atoms can sometimes lead to isotopic effects that need to be considered.
Deuterium is heavier than hydrogen, and the C-D bond is stronger than the C-H bond. This can potentially lead to a kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. While this is a significant consideration in drug metabolism studies, its impact on the analytical process itself is usually minimal, especially when the deuterium labels are placed on positions not involved in fragmentation during mass spectrometry. google.com
In the case of rilpivirine-d6, the deuterium atoms are located on the two methyl groups. caymanchem.comcaymanchem.com The precursor to product ion transitions monitored in LC-MS/MS methods for rilpivirine (m/z 367.1 → 128.0) and rilpivirine-d6 (m/z 373.2 → 134.2) indicate that the fragmentation occurs at a part of the molecule distant from the deuterated methyl groups. nih.gov This strategic placement of the deuterium labels minimizes the likelihood of isotopic effects influencing the fragmentation pattern and the quantitative accuracy of the assay.
Another consideration is the potential for chromatographic separation between the deuterated and non-deuterated compounds. While generally co-eluting, slight differences in retention time can sometimes be observed. However, for rilpivirine and rilpivirine-d6, they have been shown to co-elute, ensuring that they experience the same matrix effects at the point of elution. nih.gov
The high isotopic purity of rilpivirine-d6, typically with ≥99% deuterated forms, is also crucial. caymanchem.comcaymanchem.com This minimizes the contribution of the unlabeled (d0) form in the internal standard to the analyte signal, which is essential for accurate quantification, especially at the lower limit of quantification.
Future Directions in Rilpivirine D6 Hydrochloride Research
Expansion of Analytical Methodologies for Novel Applications
The use of Rilpivirine-d6 (B584787) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-established for quantifying Rilpivirine (B1684574) in human plasma. nih.govresearchgate.net These methods are crucial for bioequivalence and pharmacokinetic studies. nih.gov Future research is poised to expand these analytical methodologies to novel and more complex applications.
A significant area for expansion is the quantification of Rilpivirine in diverse biological matrices beyond plasma. Research into long-acting injectable formulations of Rilpivirine necessitates the analysis of drug concentrations in various tissues, rectal fluid, and cervicovaginal fluid to understand its distribution and persistence at potential sites of viral transmission. nih.gov Rilpivirine-d6 is essential for developing and validating robust LC-MS/MS methods to accurately measure these low-level concentrations in complex tissue homogenates. nih.gov
Furthermore, as combination antiretroviral therapies evolve, there is a growing need for methods that can simultaneously quantify multiple antiretrovirals. Future analytical development will likely focus on creating multiplex assays that use Rilpivirine-d6 and other deuterated internal standards to measure a panel of drugs in a single run. nih.gov This approach enhances efficiency in pharmacokinetic studies and therapeutic drug monitoring.
The table below summarizes typical parameters for existing LC-MS/MS methods, which can serve as a foundation for these expanded applications.
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Internal Standard (IS) | Rilpivirine-d6 nih.gov |
| Biological Matrix | Human Plasma nih.gov |
| Extraction Method | Liquid-Liquid Extraction or Solid Phase Extraction nih.govnih.gov |
| Chromatographic Column | C18 or Biphenyl reverse-phase columns nih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ionization mode nih.gov |
| Precursor → Product Ion (Rilpivirine) | m/z 367.1 → 128.0 nih.gov |
| Precursor → Product Ion (Rilpivirine-d6) | m/z 373.2 → 134.2 nih.gov |
Advanced In Vitro Models for Metabolism and Interaction Studies
Rilpivirine is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A enzyme system. asm.orgdrugbank.com The substitution of hydrogen with deuterium (B1214612) in Rilpivirine-d6 strengthens the carbon-hydrogen bond, which can slow down the rate of metabolism—a phenomenon known as the kinetic isotope effect. juniperpublishers.com This altered metabolic rate underscores the need for advanced in vitro models to precisely study these effects and predict their clinical relevance.
Traditional in vitro models, such as liver microsomes and hepatocyte suspension cultures, have been instrumental but have limitations in replicating the complex cellular environment of the liver. nih.gov Future research should leverage more physiologically relevant systems, including three-dimensional (3D) primary human hepatocyte spheroids and microfluidic "organ-on-a-chip" models. mdpi.comuu.setandfonline.com These advanced platforms better mimic the liver's architecture and function, allowing for longer-term cultures and more accurate assessment of drug metabolism, transporter induction, and potential drug-drug interactions (DDIs). tandfonline.comnih.govnih.gov
Using these models, researchers can conduct detailed comparative studies between Rilpivirine and Rilpivirine-d6. This would elucidate how deuteration affects the formation of various oxidative metabolites and glucuronide conjugates, which are the primary biotransformation products of Rilpivirine. asm.org Such studies are critical for understanding if deuteration could lead to a "metabolic shunt," potentially reducing the formation of undesirable metabolites or altering the DDI profile of the parent drug. juniperpublishers.com
Development of New Deuterated Analogs for Related Compounds
The principles demonstrated by Rilpivirine-d6 can inspire the development of new deuterated analogs of related compounds, particularly other NNRTIs or antiretrovirals with suboptimal pharmacokinetic profiles. bohrium.comnih.gov The strategy of "precision deuteration" involves selectively replacing hydrogen atoms at sites of metabolic vulnerability to improve a drug's properties. bioscientia.de This approach has been successfully used to create new chemical entities with improved metabolic stability, reduced toxicity, and enhanced therapeutic efficacy. bohrium.comresearchgate.net
For instance, other NNRTIs like Nevirapine are known to have complex metabolic pathways that can lead to reactive metabolites and associated toxicities. nih.govacs.org Research into deuterated analogs of Nevirapine has shown how this strategy can be explored to mitigate such issues, although outcomes can be complex and require careful study. nih.govacs.org Similarly, deuterated versions of protease inhibitors like Atazanavir have been developed to prolong their half-life, potentially reducing the need for pharmacokinetic boosters.
Future research in this area would involve identifying suitable candidate drugs within the antiretroviral class and applying deuteration to address specific liabilities such as rapid metabolism, significant first-pass effect, or formation of toxic metabolites. The insights gained from Rilpivirine-d6 research can guide the design and evaluation of these novel deuterated compounds, potentially leading to safer and more effective HIV therapies. bohrium.comscilit.com
| Compound Class | Parent Drug Example | Potential Benefit of Deuteration |
| NNRTIs | Nevirapine | Reduce formation of reactive metabolites, improve safety profile. nih.govacs.org |
| NNRTIs | Efavirenz | Slow metabolism by CYP2B6, potentially reducing CNS side effects linked to high peak concentrations. |
| Protease Inhibitors | Atazanavir | Increase metabolic half-life, potentially eliminating the need for a ritonavir (B1064) booster. juniperpublishers.com |
| Integrase Inhibitors | Elvitegravir | Slow metabolism, potentially reducing dosing frequency or pill burden. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Rilpivirine-d6 hydrochloride with high isotopic purity?
- Methodological Answer : Deuterium incorporation requires precise control of reaction conditions, such as deuterated solvent selection (e.g., D₂O or deuterated DMF) and catalytic hydrogenation with deuterium gas. Purification via column chromatography (e.g., silica gel) or recrystallization should be optimized to remove non-deuterated byproducts. Isotopic purity can be confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to ensure >98% deuterium enrichment .
Q. Which analytical techniques are optimal for characterizing deuterium incorporation in Rilpivirine-d6 hydrochloride?
- Methodological Answer :
- LC-MS : Use electrospray ionization (ESI) in positive ion mode with a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the [M+H]⁺ ion (m/z 402.2 for Rilpivirine-d6) .
- ¹H-NMR : Compare spectra with non-deuterated Rilpivirine to confirm the absence of proton signals at positions where deuterium is incorporated. Deuterium substitution eliminates specific proton resonances (e.g., aromatic or aliphatic regions) .
Q. How should Rilpivirine-d6 hydrochloride be stored to ensure stability during long-term studies?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Purity (>95%) should be verified every 6 months via HPLC with UV detection at 207 nm, using a Kromasil C18 column and a mobile phase of 0.03 M phosphate buffer/methanol (70:30) .
Advanced Research Questions
Q. How can researchers optimize HPLC methods to quantify Rilpivirine-d6 hydrochloride in complex biological matrices?
- Methodological Answer :
- Column : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) for separation.
- Mobile Phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate.
- Detection : UV at 207 nm for maximum sensitivity.
- Validation : Ensure linearity (1–50 µg/mL, R² > 0.999), accuracy (recovery 98–102%), and precision (RSD < 2%) using spiked plasma samples. Include a protein precipitation step (e.g., acetonitrile) to reduce matrix interference .
Q. What strategies resolve discrepancies between deuterium labeling efficiency and pharmacological activity in Rilpivirine-d6 hydrochloride?
- Methodological Answer :
- Isotopic Effect Analysis : Compare IC₅₀ values of deuterated vs. non-deuterated forms in HIV-1 reverse transcriptase inhibition assays. Use kinetic isotope effect (KIE) studies to assess metabolic stability in cytochrome P450 isoforms (e.g., CYP3A4).
- Structural Confirmation : Perform X-ray crystallography or molecular docking to verify that deuterium substitution does not alter binding interactions with target proteins .
Q. What validation parameters are critical for ensuring batch-to-batch consistency in Rilpivirine-d6 hydrochloride synthesis?
- Methodological Answer :
- Critical Quality Attributes (CQAs) : Isotopic purity (>98%), chemical purity (>95%), residual solvents (e.g., <500 ppm DMF), and particle size distribution.
- Process Validation : Conduct three consecutive batches under GMP-like conditions. Use Design of Experiments (DoE) to optimize reaction time, temperature, and catalyst loading. Include stability-indicating methods (e.g., forced degradation under heat/light) to assess robustness .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
